molecular formula C21H19N B3348057 9-Benzyl-10-methyl-9,10-dihydroacridine CAS No. 150787-21-6

9-Benzyl-10-methyl-9,10-dihydroacridine

Cat. No.: B3348057
CAS No.: 150787-21-6
M. Wt: 285.4 g/mol
InChI Key: XGFSGMIVOKKHLZ-UHFFFAOYSA-N
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Description

9-Benzyl-10-methyl-9,10-dihydroacridine is an organic compound belonging to the acridine family. Acridines are nitrogen-containing heterocycles known for their diverse applications in various fields, including medicinal chemistry, photochemistry, and materials science. The structure of this compound consists of a dihydroacridine core with a benzyl group at the 9-position and a methyl group at the 10-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-10-methyl-9,10-dihydroacridine typically involves the reaction of methyl magnesium iodide with N-benzylacridinium bromide in dry ether. This reaction proceeds with an 80% yield . Another method involves treating 9-methyl-10-benzylacridane with n-butyl lithium in tetrahydrofuran at room temperature for 24 hours, followed by the addition of deuterium oxide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 9-Benzyl-10-methyl-9,10-dihydroacridine involves its ability to participate in electron transfer and hydride transfer reactions. The compound can form electron donor-acceptor complexes, which facilitate the transfer of electrons or hydrides. This process is crucial in various biochemical and photochemical applications . The molecular targets and pathways involved include the formation of acridinyl radicals and other reactive intermediates that can interact with biological molecules or participate in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Benzyl-10-methyl-9,10-dihydroacridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both benzyl and methyl groups allows for unique interactions in electron transfer and hydride transfer reactions, making it a valuable compound for research in various scientific fields .

Properties

IUPAC Name

9-benzyl-10-methyl-9H-acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N/c1-22-20-13-7-5-11-17(20)19(15-16-9-3-2-4-10-16)18-12-6-8-14-21(18)22/h2-14,19H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFSGMIVOKKHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=CC=CC=C31)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570583
Record name 9-Benzyl-10-methyl-9,10-dihydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150787-21-6
Record name 9-Benzyl-10-methyl-9,10-dihydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Benzyl-10-methyl-9,10-dihydroacridine
Reactant of Route 2
9-Benzyl-10-methyl-9,10-dihydroacridine
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9-Benzyl-10-methyl-9,10-dihydroacridine
Reactant of Route 4
9-Benzyl-10-methyl-9,10-dihydroacridine
Reactant of Route 5
9-Benzyl-10-methyl-9,10-dihydroacridine
Reactant of Route 6
9-Benzyl-10-methyl-9,10-dihydroacridine

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